

# Strategic Synthesis & Application of 4-(Methoxymethoxy)-2-nitroaniline

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## Compound of Interest

Compound Name:	4-(Methoxymethoxy)-2-nitroaniline
CAS No.:	54029-61-7
Cat. No.:	B021294

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## A Technical Guide to the "Masked Phenol" Scaffold in Drug Discovery

### Executive Summary

**4-(Methoxymethoxy)-2-nitroaniline** is a specialized synthetic intermediate used primarily in the construction of complex pharmaceutical cores.[1] It serves as a protected precursor to 4-hydroxy-1,2-phenylenediamine.[1]

The strategic value of this compound lies in the Methoxymethyl (MOM) ether moiety.[1] Unlike simple methyl or benzyl ethers, the MOM group provides a unique balance of stability during basic nitration/reduction steps and high lability under mild acidic conditions.[1] This allows researchers to mask a critical phenolic hydroxyl group while building an aniline-based heterocycle (e.g., benzimidazole), revealing the phenol only at a late stage for final diversification (e.g., installing solubilizing tails in EGFR inhibitors).[1]

## Chemical Identity & Properties

Property	Specification
Chemical Name	4-(Methoxymethoxy)-2-nitroaniline
Synonyms	1-Amino-2-nitro-4-methoxy-O-methylbenzene; 4-MOM-2-nitroaniline
CAS Number	54029-61-7
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	198.18 g/mol
Appearance	Orange to Red Crystalline Solid
Melting Point	102–105 °C (Lit.) <sup>[1]</sup>
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups	Primary Amine (Pos 1), Nitro (Pos 2), MOM-Ether (Pos 4)

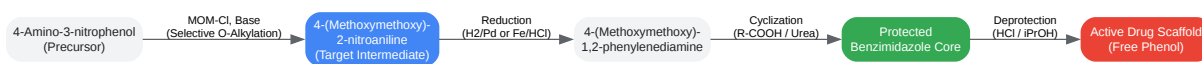
## Strategic Utility: The "Masked Phenol" Pathway

In medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs), the 4-hydroxy-benzimidazole core is a recurring motif.<sup>[1]</sup> Direct synthesis is often plagued by the reactivity of the free phenol.<sup>[1]</sup>

The Solution:

- Protection: The phenol is masked as a MOM ether (CAS 54029-61-7).<sup>[1]</sup>
- Cyclization: The nitro group is reduced to an amine, and the resulting diamine is cyclized to form the heterocycle.<sup>[1]</sup>
- Late-Stage Diversification: The MOM group is cleaved with mild acid (e.g., HCl/IPA), exposing the phenol for alkylation with solubilizing groups (e.g., morpholine/piperazine chains).<sup>[1]</sup>

## Visualizing the Strategic Pathway



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Figure 1: The strategic role of **4-(Methoxymethoxy)-2-nitroaniline** in heterocycle synthesis.

## Detailed Synthesis Protocol

The synthesis typically proceeds from 4-amino-3-nitrophenol, exploiting the acidity difference between the phenol (-OH) and the aniline (-NH<sub>2</sub>).<sup>[1]</sup>

## Reagents & Safety Note

- MOM-Cl (Chloromethyl methyl ether): DANGER. Known human carcinogen.<sup>[1]</sup> Must be handled in a closed system/fume hood with strict PPE.<sup>[1]</sup>
- Alternative: Use MOM-Br or generate MOM-Cl in situ if possible to minimize exposure.<sup>[1]</sup>

## Step-by-Step Methodology

### Phase 1: Preparation of the Precursor (If not purchased)

Starting Material: p-Aminophenol<sup>[1][2][3][4]</sup>

- Acetylation: React p-aminophenol with acetic anhydride to protect the amine.<sup>[1]</sup>
- Nitration: Treat with dilute nitric acid.<sup>[1][3]</sup> The acetamido group directs the nitro group to the ortho position (position 3 relative to OH, position 2 relative to N).<sup>[1]</sup>
- Hydrolysis: Remove the acetyl group with NaOH to yield 4-amino-3-nitrophenol.<sup>[1][2]</sup>

### Phase 2: Selective O-Protection (The Target)

Objective: Selectively alkylate the phenolic oxygen without alkylating the aniline nitrogen.<sup>[1]</sup>

- Setup: In a flame-dried Round Bottom Flask (RBF), dissolve 4-amino-3-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C.
  - Note: Inorganic bases like  $K_2CO_3$  in Acetone can also be used but may require longer reaction times.[\[1\]](#)
- Alkylation: Dropwise add MOM-Cl (1.1 eq) while maintaining temperature at 0°C.
  - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The base deprotonates the phenol (pKa ~8-9), making it a better nucleophile than the aniline (pKa ~4-5).[\[1\]](#)
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[\[1\]](#)
- Workup:
  - Quench with saturated  $NaHCO_3$ .[\[1\]](#)
  - Extract with DCM (3x).[\[1\]](#)
  - Wash organics with Brine, dry over  $Na_2SO_4$ .[\[1\]](#)
- Purification: Recrystallize from Ethanol or flash chromatography (Silica, 10-30% EtOAc in Hexane).
  - Yield Target: 85–95%.[\[1\]](#)

## Experimental Validation & Quality Control

To ensure the integrity of the intermediate before proceeding to high-value steps, verify the following:

Test	Expected Result	Interpretation
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Singlet at ~5.2 ppm (2H)	Confirms presence of -O-CH <sub>2</sub> -O- (MOM methylene).[1]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Singlet at ~3.4 ppm (3H)	Confirms presence of -OCH <sub>3</sub> (MOM methyl).[1]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Broad singlet at ~7.0-7.5 ppm (2H)	Confirms -NH <sub>2</sub> is intact (not alkylated).[1]
LC-MS	[M+H] <sup>+</sup> = 199.2	Confirms molecular mass.[1]

## Self-Validating Checkpoint

If the NMR shows a loss of the broad NH<sub>2</sub> signal or a shift in the aromatic protons indicating N-alkylation, the reaction temperature was likely too high, or the base was too strong (avoid NaH).[1]

## References

- Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Standard reference for MOM ether stability and cleavage conditions).
  - [1]
- European Commission Scientific Committee on Consumer Products (SCCP). (2007).[1] Opinion on 4-Amino-3-nitrophenol. (Toxicology and physical properties of the parent compound).[1][4][7]
- National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3758882, 4-Amino-3-nitrophenol. (Precursor data).
  - [1]
- GuideChem. (2023).[1] Synthesis and Process for 4-Amino-3-nitrophenol derivatives. (Industrial synthesis context).

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## Sources

- 1. Pharmaceutical co-crystal compositions - Patent US-7927613-B2 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. Page loading... [[guidechem.com](https://guidechem.com)]
- 4. [industrialchemicals.gov.au](https://industrialchemicals.gov.au) [[industrialchemicals.gov.au](https://industrialchemicals.gov.au)]
- 5. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [[patents.google.com](https://patents.google.com)]
- 6. US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates - Google Patents [[patents.google.com](https://patents.google.com)]
- 7. 4-Amino-3-Nitrophenol | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub> | CID 3758882 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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